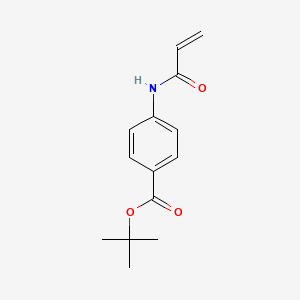

Tert-butyl 4-(prop-2-enamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(prop-2-enamido)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their applications in organic synthesis, which can provide insights into the properties and reactivity of this compound. For instance, tert-butyl phenylazocarboxylates are described as versatile building blocks in synthetic organic chemistry, indicating that tert-butyl groups are often used to enhance the reactivity or stability of molecules .

Synthesis Analysis

The synthesis of tert-butyl-containing compounds is a common theme in the provided papers. For example, an enantioselective synthesis involving an iodolactamization step is used to produce a highly functionalized tert-butyl compound . Gold-catalyzed cycloadditions are employed to form 4H-1,3-dioxine derivatives from tert-butyl propiolates . These methods suggest that tert-butyl groups can be introduced into a molecule using various synthetic strategies, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized by the presence of a bulky tert-butyl group, which can influence the overall shape and reactivity of the molecule. For instance, the tert-butyl group is essential for obtaining FXR antagonistic activity in certain benzamide derivatives . This implies that the tert-butyl group in this compound could play a crucial role in its biological activity or interaction with other molecules.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common for tert-butyl phenylazocarboxylates, indicating that tert-butyl groups can withstand and facilitate such transformations . Additionally, tert-butyl nitrite is used as a multitask reagent for the synthesis of various compounds, demonstrating the versatility of tert-butyl derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. For example, tert-butanesulfinyl imines are described as versatile intermediates for the asymmetric synthesis of amines, and their physical properties, such as solubility and stability, are likely affected by the tert-butyl group . The tert-butyl group's steric bulk could also impact the boiling point, melting point, and overall stability of this compound.

Scientific Research Applications

1. Synthesis and Properties

Tert-butyl 4-(prop-2-enamido)benzoate is utilized in various chemical synthesis processes. One example is its use in the synthesis of mono-, di-, and trisubstituted tert-butyl 5-amino-4-alkenoates and tert-butyl 5-oxoalkanoates through conjugate addition and quenching processes (Duhamel et al., 1991). Another application is seen in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of isomeric pyrazoles (Iminov et al., 2015).

2. Polymer Synthesis

In polymer science, this compound is involved in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit noncrystalline properties, good solubility in polar solvents, and high thermal stability, making them useful for various applications (Hsiao et al., 2000).

3. Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been explored for their potential as FXR antagonists, a target in treating metabolic diseases (Song et al., 2015).

4. Organic Synthesis

This compound also finds use in organic synthesis, as demonstrated by its role in asymmetric hydrogenation processes for functionalized alkenes (Imamoto et al., 2012). Additionally, it serves as a building block in nucleophilic substitutions and radical reactions, enabling the generation of aryl radicals (Jasch et al., 2012).

5. Material Science

In material science, derivatives of this compound are used in the synthesis of novel rod-like ester-based liquid crystalline compounds, impacting the study of mesophase materials (Thakur & Patel, 2020).

properties

IUPAC Name |

tert-butyl 4-(prop-2-enoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-5-12(16)15-11-8-6-10(7-9-11)13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVNZVNAQIJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)